4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Description
4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene (hereafter referred to by its full systematic name) is a boron-dipyrromethene (BODIPY) derivative distinguished by a 4′-hydroxyphenyl substituent at the 8-position. This compound exhibits strong fluorescence under blue light excitation (λ~500 nm) with green emission (λ~520 nm), making it valuable in bioimaging and photodynamic therapy (PDT) research . Its hydroxyphenyl group enables hydrogen bonding and conjugation with biomolecules, as demonstrated in its use for tracking antiproliferative agents in leukemia cells . The methyl groups at the 1,3,5,7-positions enhance photostability, while the fluorine atoms at the 4,4-positions stabilize the boron center .
Properties
Molecular Formula |
C19H19BF2N2O |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenol |
InChI |
InChI=1S/C19H19BF2N2O/c1-11-9-13(3)23-18(11)17(15-5-7-16(25)8-6-15)19-12(2)10-14(4)24(19)20(23,21)22/h5-10,25H,1-4H3 |
InChI Key |
GWBVEDILOKMRQV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)O)C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BODIPY dyes typically involves the condensation of 4,4-difluorobenzaldehyde with 4'-aminophenol in the presence of a base, followed by cyclization and subsequent reactions to introduce the boron atom. The reaction conditions include heating the mixture under reflux and using solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of BODIPY dyes involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: BODIPY dyes can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Scientific Research Applications
BODIPY dyes are extensively used in scientific research due to their excellent fluorescence properties. They are employed in:
Chemical Sensing: Used as fluorescent probes for detecting metal ions and other analytes.
Biological Imaging: Utilized in fluorescence microscopy to label and visualize biological molecules and cells.
Medicine: Applied in diagnostic imaging and as therapeutic agents in photodynamic therapy.
Industry: Used in the development of sensors and optical materials.
Mechanism of Action
The fluorescence of BODIPY dyes is attributed to their ability to absorb light and emit it at a longer wavelength. The mechanism involves the excitation of electrons to a higher energy state, followed by their return to the ground state with the emission of light. The molecular targets and pathways involved include interactions with specific biomolecules and cellular components.
Comparison with Similar Compounds
Comparison with Similar BODIPY Derivatives
Below is a detailed comparison of the target compound with structurally analogous BODIPY derivatives, focusing on substituent effects, photophysical properties, and applications.
Substituent Effects on Fluorescence and Solubility
Photostability and Electron Transfer Properties
- The target compound’s hydroxyphenyl group facilitates photoinduced electron transfer (PET), which can be disabled by phosphorylation of the hydroxyl group, enhancing photostability for prolonged imaging .
- In contrast, Compound 1 (dicyanovinyl-substituted) exhibits reduced PET due to electron-withdrawing groups, resulting in higher fluorescence intensity but lower environmental sensitivity .
- The water-soluble derivative () avoids PET entirely due to its cationic pyridinium group, achieving stable fluorescence in aqueous media .
Application-Specific Modifications
- Anticancer Research : The target compound’s hydroxyphenyl group enables covalent conjugation with azelaic acid (AZA), forming a fluorescent probe (BDP-AZA) for tracking drug uptake in leukemia cells . Comparatively, steroid-BODIPY conjugates () leverage hydrophobic interactions for selective cancer cell targeting .
- PDT Efficiency: The target compound’s moderate singlet oxygen quantum yield (ΦΔ ~0.3) is outperformed by Compound 2 (ΦΔ ~0.6), which benefits from dicyanovinyl-enhanced intersystem crossing .
- pH Sensing: Unlike pH-sensitive BODIPY-8-hydroxyquinoline hybrids (λem shifts with pH), the target compound’s fluorescence is pH-insensitive below 7.0, making it suitable for neutral cellular environments .
Research Findings and Key Advantages
Synthetic Versatility : The hydroxyphenyl group allows facile conjugation via esterification or phosphorylation, enabling customization for bioimaging .
Selective Cellular Uptake: Compared to non-targeted BODIPY derivatives (e.g., ’s bromopentyl-substituted analog), the target compound shows preferential accumulation in cancer cells when conjugated with AZA .
Limitations : Its moderate water solubility necessitates DMSO or surfactants for cellular studies, unlike the fully water-soluble derivative in .
Biological Activity
4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene (commonly referred to as BODIPY) is a fluorescent dye with significant applications in biological imaging and research. Its unique structural properties allow for high photostability and brightness, making it suitable for various biological assays. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-(5,5-difluoro-1,3,7,9-tetramethyl-3H,5H-5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)phenol
- Molecular Formula : C19H20BF2N2O
- Molecular Weight : 341.19 g/mol
- CAS Number : 870992-10-2
Biological Activity Overview
BODIPY compounds are known for their diverse biological activities. The specific compound under consideration exhibits notable properties in several areas:
1. Fluorescent Imaging
BODIPY dyes are extensively used in fluorescence microscopy due to their high quantum yield and stability. Studies have demonstrated that this compound can effectively stain various cellular components:
| Cell Type | Staining Observed | Notes |
|---|---|---|
| MDA-MB-231 (breast cancer) | Bright staining | Enhanced uptake compared to other cell lines |
| HT29 (colorectal carcinoma) | Moderate staining | Differences attributed to transporter expression |
| Neutrophils | Intracellular punctate structures | Localization varies with stimulation |
2. Cytotoxicity Studies
Research has shown that at concentrations below 100 μM, the compound does not exhibit significant cytotoxicity in various cell lines. For instance:
- MTT Assay Results : Cells incubated with BODIPY at 10 μM showed no adverse effects on viability.
- High Concentration Effects : Cytotoxic effects were only observed at concentrations exceeding 100 μM .
Case Study 1: In Vivo Imaging
In a study involving zebrafish models, BODIPY was utilized to visualize adipose tissues. The compound's ability to provide clear imaging of lipid-rich structures demonstrated its potential in metabolic research .
Case Study 2: Cancer Cell Labeling
A comparative study indicated that BODIPY could label different human cancer cell lines effectively. The compound's uptake varied significantly between cell types, suggesting its utility in targeted cancer therapies .
Stability and Reactivity
The stability of BODIPY compounds under acidic conditions has been a subject of investigation. It was found that while some analogs decompose rapidly in the presence of trifluoroacetic acid (TFA), others like the difluoro-substituted variants maintain stability for extended periods . This property is crucial for applications requiring prolonged exposure to reactive environments.
Q & A
Basic Question: What are the standard synthetic routes for preparing BODIPY derivatives like 4,4-difluoro-8(4'-hydroxyphenyl)-tetramethyl analogs?
Methodological Answer:
The synthesis typically involves condensation of substituted pyrroles with aldehydes under acidic conditions, followed by oxidation and BF₃ complexation. For example:
- Step 1: React 4-hydroxybenzaldehyde with 2,4-dimethylpyrrole in CH₂Cl₂ using trifluoroacetic acid (TFA) as a catalyst .
- Step 2: Oxidize the dipyrromethene intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dipyrrin .
- Step 3: Introduce BF₃ via BF₃·OEt₂ in the presence of a base (e.g., DIEA) to form the BODIPY core .
Purification involves column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization .
Advanced Question: How does the molecular structure of this compound influence its photophysical properties?
Methodological Answer:
Single-crystal X-ray studies reveal:
- Planar BODIPY core: The six-membered and adjacent five-membered rings form a flat π-conjugated system (mean deviation: 0.041 Å), enabling strong fluorescence .
- Orthogonal substituents: The 4'-hydroxyphenyl group forms an 89.78° dihedral angle with the BODIPY plane, minimizing electronic coupling and preserving emission properties .
- Bond delocalization: C–C and C–N bond lengths (1.35–1.46 Å) indicate a delocalized π-system, critical for sharp absorption/emission bands .
Table 1: Key structural parameters from X-ray data
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–C bond length (avg) | 1.39 | Delocalized π-system |
| B–N bond length | 1.56 | Localized bonding, breaks conjugation |
| Dihedral angle (core-substituent) | 89.78 | Prevents fluorescence quenching |
Basic Question: How do substituents at the 8-position affect fluorescence quantum yields?
Methodological Answer:
Electron-withdrawing groups (e.g., cyano) enhance fluorescence by stabilizing excited states, while bulky substituents (e.g., methyl) reduce aggregation-induced quenching. For example:
- Cyanophenyl derivatives exhibit ΦF = 0.25 in toluene due to extended conjugation .
- Methyl groups at C-1/C-7 sterically hinder aggregation, maintaining high ΦF in solid-state applications .
Advanced Question: What methodologies resolve contradictions in crystallographic data for BODIPY derivatives?
Methodological Answer:
Contradictions in dihedral angles or bond lengths (e.g., 78.21° vs. 89.78° for substituent orientation ) arise from:
- Crystal packing effects: Intermolecular forces (e.g., H-bonding in 4'-hydroxy derivatives) distort geometries .
- Resolution: Use high-resolution X-ray data (R factor < 0.065) and refine structures with SHELX software to minimize errors .
- Validation: Cross-check with DFT calculations (e.g., Gaussian) to compare theoretical/experimental geometries .
Advanced Question: How can computational methods predict photostability and reactivity of BODIPY derivatives?
Methodological Answer:
- TD-DFT calculations model excitation energies and identify charge-transfer states influencing photostability .
- Reactivity screening: Simulate bromination or oxidation pathways (e.g., with H₂O₂) to predict decomposition products .
- Example: Thienyl-substituted BODIPY shows λmax red-shift upon bromination (Δλ = 25 nm), validated experimentally .
Basic Question: What are best practices for characterizing fluorescence lifetime and quantum yield?
Methodological Answer:
- Time-correlated single-photon counting (TCSPC): Measure lifetimes (e.g., 2.60 ns for furyl-BODIPY) with picosecond laser excitation .
- Integrating sphere method: Calculate ΦF using absorbance/emission spectra corrected for solvent refractive index .
- Control experiments: Compare with reference dyes (e.g., Rhodamine 6G) to calibrate instrumentation .
Advanced Question: How do crystallization conditions impact the optical properties of BODIPY salts?
Methodological Answer:
- Counterion effects: (S)-1-Phenylethanaminium salts form H-bonds with the BODIPY carboxylate, enhancing crystal rigidity and fluorescence .
- Solvent choice: Slow evaporation of CH₂Cl₂/MeOH (1:1) yields single crystals with minimal defects (unit cell volume: 1319.2 ų) .
- Temperature: Crystallization at 173 K reduces thermal motion, improving diffraction resolution (R factor = 0.065) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
